Glemanserin

Description

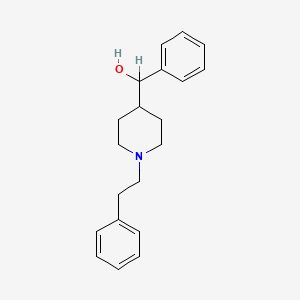

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNGJCOYCMDPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042624 | |

| Record name | MDL 11,939 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107703-78-6, 132553-86-7 | |

| Record name | Glemanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107703-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glemanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glemanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL 11,939 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107703-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLEMANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glemanserin (MDL-11,939): An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Developed as a potential anxiolytic, it was the first truly selective ligand for this receptor subtype.[2] Despite its high affinity and selectivity, clinical trials for generalized anxiety disorder (GAD) did not demonstrate significant efficacy, leading to the discontinuation of its development.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding profile, its impact on intracellular signaling pathways, and the key experimental methodologies used to characterize its pharmacological activity.

Core Mechanism of Action: Potent and Selective 5-HT2A Receptor Antagonism

This compound's primary mechanism of action is its high-affinity, competitive antagonism of the 5-HT2A receptor. It exhibits significant selectivity for the 5-HT2A receptor over the 5-HT2C subtype and other neurotransmitter receptors.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for various receptors. These studies typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand, such as [3H]ketanserin for the 5-HT2A receptor. The ability of this compound to displace the radioligand is measured to calculate its Ki value.

| Target Receptor | Species | Radioligand | Ki (nM) | Reference |

| 5-HT2A | Human | [3H]ketanserin | 2.5 | |

| 5-HT2A | Rat | [3H]ketanserin | 2.89 | |

| 5-HT2A | Rabbit | [3H]ketanserin | 0.54 | |

| 5-HT2C | Human | N/A | ~10,000 | |

| 5-HT2C | Rabbit | N/A | 81.6 |

Functional Antagonism

This compound is characterized as a neutral antagonist. This means that it binds to the 5-HT2A receptor and blocks the action of agonists like serotonin, but it does not have an effect on the receptor's basal or constitutive activity. This is in contrast to inverse agonists, which reduce the basal activity of the receptor. The neutral antagonist profile of this compound has been demonstrated in functional assays that measure the downstream signaling of the 5-HT2A receptor.

Impact on Intracellular Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist leads to a cascade of intracellular events that this compound effectively blocks.

The Gq/11 Signaling Cascade

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.

This compound's Blockade of Gq/11 Signaling

As a neutral antagonist, this compound binds to the 5-HT2A receptor and prevents the conformational change induced by agonists. This, in turn, prevents the activation of the Gq/11 protein and the subsequent downstream signaling events.

Key Experimental Protocols

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

This test assesses the effect of a compound on spontaneous motor activity in rodents. This compound has been shown to suppress induced increases in locomotor activity.

Methodology:

-

Acclimation: Rodents (e.g., mice) are individually placed in an open-field arena and allowed to acclimate for a specific period (e.g., 30-60 minutes).

-

Drug Administration: Animals are administered this compound or a vehicle control via a specific route (e.g., intraperitoneal injection).

-

Data Collection: The animals are returned to the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system with infrared beams.

-

Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are analyzed to assess the effect of this compound on locomotor activity.

The head-twitch response (HTR) in rodents is a behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists. Blockade of the HTR is a strong indicator of 5-HT2A receptor antagonism.

Methodology:

-

Acclimation: Mice are habituated to the testing environment (e.g., a cylindrical observation chamber).

-

Pre-treatment: Animals are pre-treated with this compound or a vehicle control.

-

Agonist Challenge: After a specific pre-treatment time, the mice are challenged with the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI).

-

Observation: The number of head twitches is counted by a trained observer for a defined period (e.g., 30 minutes) following DOI administration.

-

Data Analysis: The frequency of head twitches in the this compound-treated group is compared to the vehicle-treated group to determine the extent of antagonism.

Clinical Development and Outcomes

This compound was investigated in a clinical trial for the treatment of Generalized Anxiety Disorder (GAD).

Clinical Trial Protocol

A randomized, single-blind, placebo-controlled study was conducted to evaluate the anxiolytic efficacy of this compound in outpatients with a DSM-III-R diagnosis of GAD.

-

Participants: 72 male outpatients.

-

Design: Following a 1-week placebo lead-in, patients were randomized to receive either this compound or a placebo for 6 weeks.

-

Dosage: this compound was administered at a dose of 32 mg three times daily.

-

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A).

Results and Conclusion

At the end of the 6-week treatment period, the this compound group showed a 7.2-point (30%) decrease in HAM-A scores, compared to a 5.7-point (23%) decrease in the placebo group. This difference was not statistically significant (p > 0.05). This compound was well-tolerated, with a similar incidence of adverse events as the placebo. The study concluded that this compound did not demonstrate significant anxiolytic effects in patients with GAD.

Summary and Future Directions

This compound is a pioneering molecule in the study of the 5-HT2A receptor due to its high potency and selectivity. Its characterization as a neutral antagonist has provided valuable insights into the functioning of this receptor system. While it did not prove to be a clinically effective anxiolytic, the knowledge gained from its development has been instrumental in the design of subsequent 5-HT2A receptor ligands for various therapeutic applications, including atypical antipsychotics and potential treatments for other neuropsychiatric disorders. The detailed understanding of its mechanism of action continues to make this compound a valuable research tool for elucidating the complex roles of the 5-HT2A receptor in the central nervous system.

References

Glemanserin: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL-11,939) is a potent and selective 5-HT2A receptor antagonist, notable for being the first truly selective ligand for this receptor subtype. Its discovery was a significant step in serotonergic research, leading to the development of more advanced compounds like volinanserin. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes a summary of its pharmacological data, detailed experimental methodologies for key assays, and visualizations of its signaling pathway and development timeline. Despite its promising preclinical profile, this compound ultimately proved ineffective in a clinical trial for Generalized Anxiety Disorder (GAD) and was not marketed.

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis. The development of selective antagonists for the 5-HT2A receptor has been a major focus of pharmaceutical research. This compound, with the developmental code MDL-11,939, emerged from these efforts as a pioneering molecule, offering a high degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.

Discovery and Synthesis

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor. Its binding affinity has been determined in various species.

Receptor Binding Affinity

The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor | Species | Ki (nM) | Reference |

| 5-HT2A | Human | 2.5 | [1] |

| 5-HT2A | Rat | 2.89 | [1] |

| 5-HT2A | Rabbit | 0.54 | [1] |

| 5-HT2C | Human | ~10,000 | |

| 5-HT2C | Rabbit | 81.6 |

Preclinical Pharmacology

Preclinical studies demonstrated that this compound exhibits pharmacological effects consistent with 5-HT2A receptor antagonism. In animal models, it was shown to suppress increases in locomotor activity, behavioral sensitization, and withdrawal symptoms. Further studies in a learned helplessness stress model in rats indicated that administration of this compound before the stress protocol prevented the subsequent development of an exaggerated acoustic startle response and reduced body weight in a dose-dependent manner.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the 5-HT2A receptor. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial binding of serotonin or other agonists, this compound inhibits this entire downstream signaling cascade.

References

Glemanserin: An In-Depth Technical Guide to a Selective 5-HT2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin (developmental code name: MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. As a member of the piperidine class of compounds, it has been a valuable tool in pharmacological research to investigate the physiological and pathological roles of the 5-HT2A receptor. This technical guide provides a comprehensive overview of this compound, focusing on its binding profile, functional activity, and the experimental methodologies used for its characterization.

Core Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and selectivity, providing a clear comparison across different species and receptor subtypes.

Table 1: this compound (MDL 11,939) Binding Affinity (Ki) at 5-HT2A Receptors

| Species | Ki (nM) | Reference |

| Human | 2.5 | [1][2][3] |

| Rat | 2.89 | [1][4] |

| Rabbit | 0.54 |

Table 2: this compound (MDL 11,939) Selectivity Profile

| Receptor | Species | Ki (nM) | Selectivity (fold vs. Human 5-HT2A) | Reference |

| 5-HT2A | Human | 2.5 | - | |

| 5-HT2C | Human | ~10,000 | ~4000 | |

| 5-HT2C | Rabbit | 81.6 | 32.6 |

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its effects by competitively binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway. In its role as a neutral antagonist, this compound does not alter the basal activity of the receptor but effectively blocks the binding of the endogenous agonist serotonin (5-HT) and other agonists. This blockade prevents the conformational change in the receptor that is necessary to activate the Gq alpha subunit.

Signaling Pathway

The canonical signaling cascade initiated by 5-HT2A receptor activation, and consequently inhibited by this compound, is as follows:

-

Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.

-

PLC Activation: The activated alpha subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

PKC Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Cellular Response: The activation of PKC and other calcium-dependent proteins leads to a cascade of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.

References

Pharmacological Profile of Glemanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL 11,939) is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] Developed as one of the first truly selective ligands for the 5-HT2A receptor, it has been a valuable tool in neuropharmacological research. Although investigated for the treatment of generalized anxiety disorder, it was found to be ineffective in clinical trials and was not marketed.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, in vitro functional activity, and in vivo pharmacology, supported by detailed experimental methodologies and pathway visualizations.

Receptor Binding Profile

This compound exhibits high affinity and selectivity for the serotonin 5-HT2A receptor across multiple species. Its binding profile has been characterized through competitive radioligand binding assays.

Serotonin Receptor Affinities

This compound demonstrates a clear preference for the 5-HT2A receptor over the 5-HT2C subtype.

| Receptor Subtype | Species | Ki (nM) |

| 5-HT2A | Human | 2.5 |

| Rat | 2.89 | |

| Rabbit | 0.54 | |

| 5-HT2C | Human | ~10,000 |

| Rabbit | 81.6 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Selectivity Profile

While a comprehensive screening against a wide panel of neurotransmitter receptors is not extensively reported in publicly available literature, the significant difference in affinity between the 5-HT2A and 5-HT2C receptors underscores this compound's selectivity. Further studies would be required to fully elucidate its binding profile at other serotonin receptor subtypes, as well as at dopamine, adrenergic, histamine, and muscarinic receptors.

In Vitro Pharmacology

The functional antagonist activity of this compound at the 5-HT2A receptor has been demonstrated through its ability to inhibit serotonin-mediated downstream signaling pathways.

Antagonism of Phosphoinositide Hydrolysis

Activation of the Gq/G11-coupled 5-HT2A receptor by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound acts as an antagonist, blocking this agonist-induced phosphoinositide hydrolysis.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the central nervous system activity of this compound, consistent with its 5-HT2A receptor antagonist mechanism.

Effects on Behavior

-

Locomotor Activity: this compound has been shown to suppress the increase in locomotor activity induced by morphine in male mice.

-

Behavioral Sensitization: It also attenuates the development of behavioral sensitization to morphine in mice.

-

Withdrawal Symptoms: this compound can ameliorate naloxone-precipitated withdrawal symptoms in morphine-dependent mice.

-

Stress-Induced Behaviors: In a learned helplessness stress model in rats, administration of this compound prior to the stress protocol prevented the subsequent development of an exaggerated acoustic startle response and a reduction in body weight in a dose-dependent manner.

Quantitative dose-response data (ED50 values) for these in vivo effects are not consistently reported in the available literature.

Clinical Development

This compound was evaluated in a clinical trial for the treatment of generalized anxiety disorder. In a six-week, randomized, placebo-controlled study, this compound (32 mg, three times daily) did not demonstrate a statistically significant anxiolytic effect compared to placebo, as measured by the Hamilton Rating Scale for Anxiety. The drug was reported to be well-tolerated. Due to its lack of efficacy, it was not further developed for this indication.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. The binding of an agonist initiates a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.

Competitive Radioligand Binding Assay Workflow

This workflow illustrates the general procedure for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound in the assay buffer.

-

For the determination of non-specific binding, a separate set of incubations is performed in the presence of a high concentration of a non-labeled antagonist.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide Hydrolysis Assay (General Protocol)

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced phosphoinositide hydrolysis.

-

Materials:

-

Cells expressing the 5-HT2A receptor.

-

[3H]myo-inositol.

-

5-HT2A receptor agonist (e.g., Serotonin or DOI).

-

Test compound: this compound.

-

Assay medium containing LiCl (to inhibit inositol monophosphatase).

-

Ion-exchange chromatography columns.

-

-

Procedure:

-

Cells are labeled by overnight incubation with [3H]myo-inositol.

-

The cells are pre-incubated with varying concentrations of this compound.

-

A 5-HT2A agonist is then added to stimulate phosphoinositide hydrolysis.

-

The reaction is stopped, and the cells are lysed.

-

The total [3H]inositol phosphates are separated from free [3H]myo-inositol using ion-exchange chromatography.

-

The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [3H]inositol phosphate accumulation is determined, and an IC50 value can be calculated.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its high affinity for the 5-HT2A receptor and its ability to block downstream signaling pathways have made it a useful pharmacological tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. While its clinical development for anxiety was unsuccessful, the preclinical data on its effects on behaviors related to stress and addiction suggest that the 5-HT2A receptor remains a target of interest for neuropsychiatric disorders. This technical guide provides a foundational understanding of the pharmacological properties of this compound for researchers in the field of drug discovery and development.

References

Glemanserin's Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin (MDL 11,939) is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor, a key target in the research and development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound for various serotonin receptor subtypes. It includes a detailed summary of its binding profile, the experimental methodologies used to determine these affinities, and visualizations of relevant biological pathways and experimental workflows.

Core Binding Affinity Profile

This compound exhibits a strong and selective affinity for the 5-HT2A receptor across multiple species. Its binding affinity is typically in the low nanomolar range for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes, underscoring its selectivity.

Quantitative Binding Data

The following table summarizes the reported equilibrium dissociation constants (Ki) of this compound for various serotonin receptors. This data is compiled from key in vitro radioligand binding studies.

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT2A | Human | 2.5 | [1][2] |

| Rat | 2.89 | [1][2] | |

| Rabbit | 0.54 | [1] | |

| 5-HT2C | Human | ~10,000 | |

| Rat | 853 | ||

| Rabbit | 81.6 | ||

| 5-HT1A | Rat | >10,000 | |

| α1-adrenergic | Rat | 130 | |

| Dopamine D2 | Rat | >10,000 | |

| Histamine H1 | Rat | >10,000 |

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound for serotonin receptors is primarily determined through competitive radioligand binding assays. These experiments measure the ability of this compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.

General Protocol for 5-HT2A Receptor Binding Assay

This protocol is a generalized representation based on methodologies described in the cited literature.

1. Materials:

- Tissue Preparation: Membranes from cells expressing the recombinant human, rat, or rabbit 5-HT2A receptor, or brain tissue homogenates from these species (e.g., frontal cortex).

- Radioligand: Typically [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.

- Test Compound: this compound (MDL 11,939) at a range of concentrations.

- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2 or CaCl2.

- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone or unlabeled ketanserin) to determine the amount of non-specific binding of the radioligand.

2. Procedure:

- Incubation: The tissue membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

- Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, it initiates a cascade of intracellular events. This compound, as an antagonist, blocks this activation.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of this compound.

Conclusion

This compound is a highly selective 5-HT2A receptor antagonist with a potent binding affinity in the low nanomolar range. Its selectivity profile, as determined by radioligand binding assays, demonstrates a clear preference for the 5-HT2A receptor over other serotonin receptor subtypes and other major neurotransmitter receptors. This high selectivity makes this compound a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a foundational understanding of the methods used to characterize the binding profile of such compounds.

References

In Vitro Characterization of Glemanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin, also known by its developmental code MDL-11,939, is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2] As a key modulator of serotonergic neurotransmission, the 5-HT2A receptor is a significant target in the research and development of therapeutics for a range of neuropsychiatric disorders. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its receptor binding affinity, selectivity, and functional antagonism. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research and application.

Core Properties of this compound

This compound is a synthetic, orally active compound that demonstrates high affinity for the 5-HT2A receptor.[2] Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, serotonin.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | Kᵢ (nM) |

| 5-HT₂ₐ | Human | [³H]Ketanserin | 2.5[1][2] |

| 5-HT₂ₐ | Rat | [³H]Ketanserin | 2.89 |

| 5-HT₂ₐ | Rabbit | [³H]Ketanserin | 0.54 |

| 5-HT₂C | Human | [³H]Mesulergine | ~10,000 |

| 5-HT₂C | Rabbit | [³H]Mesulergine | 81.6 |

Table 2: Functional Antagonist Activity of this compound

| Assay | Cell Line | Agonist | IC₅₀ (nM) |

| Serotonin-induced Calcium Mobilization | CHO-K1 cells stably expressing human 5-HT₂ₐ receptor | Serotonin | Data not available in searched literature |

| Phosphoinositide Hydrolysis | Not specified | Serotonin | Data not available in searched literature |

Signaling Pathways

This compound, as a 5-HT2A receptor antagonist, primarily modulates the Gq/11 signaling pathway. Upon activation by an agonist, the 5-HT2A receptor couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initiation of this cascade by preventing agonist binding to the receptor.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using [³H]Ketanserin as the radioligand.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Test Compound: this compound (MDL-11,939) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [³H]Ketanserin at a final concentration of ~1-2 nM.

-

100 µL of the membrane preparation (50-100 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Functional Antagonism Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the 5-HT2A receptor.

Materials:

-

Cell Line: A suitable host cell line (e.g., CHO-K1 or HEK293) stably transfected with the human 5-HT2A receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound (MDL-11,939).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Seed the 5-HT2A receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and a fixed concentration of serotonin (typically the EC₈₀ concentration) in assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time.

-

Add the serotonin solution to the wells and immediately begin measuring the fluorescence intensity over time.

-

Record the peak fluorescence response in each well.

Data Analysis:

-

Normalize the fluorescence response to the baseline.

-

Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The high affinity and selectivity of this compound for the 5-HT2A receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor, as well as a reference compound in the development of novel serotonergic agents. Further characterization of its functional antagonist profile in various second messenger assays will continue to enhance its utility in the field of neuroscience and pharmacology.

References

Role of Glemanserin in neuroscience research

An In-depth Technical Guide on the Role of Glemanserin in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MDL-11,939) is a seminal compound in the field of neuroscience, recognized as one of the first potent and selective antagonists for the serotonin 5-HT2A receptor. Although its clinical development for generalized anxiety disorder was discontinued due to lack of efficacy, its high affinity and selectivity have established it as an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT2A receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding profile, relevant experimental protocols, and its application in preclinical models of central nervous system (CNS) disorders.

Introduction to this compound

This compound, with the developmental code MDL-11,939, is a piperidine derivative that acts as a competitive antagonist at 5-HT2A receptors.[1][2] Its discovery was a significant step forward in serotonergic research, as it provided a tool to dissect the functions of the 5-HT2A receptor subtype from the closely related 5-HT2C receptor.[1] This selectivity was a marked improvement over less specific antagonists available at the time. This compound's development paved the way for second-generation compounds, most notably the fluorinated analogue Volinanserin (MDL-100,907), which exhibits even greater potency and selectivity.[1][2] While superseded in some applications, this compound remains a critical reference compound for studying 5-HT2A receptor pharmacology.

Mechanism of Action and Receptor Profile

This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central nervous system, particularly in cortical and limbic regions, and is implicated in a vast array of functions including cognition, mood, and perception.

Quantitative Data: Receptor Binding Affinity

The defining characteristic of this compound is its high affinity for the 5-HT2A receptor and substantially lower affinity for the 5-HT2C receptor and other neurotransmitter receptors. This selectivity has been quantified through radioligand binding assays across different species.

| Parameter | Value |

| IUPAC Name | α-phenyl-1-(2-phenylethyl)-4-piperidine methanol |

| Molecular Formula | C20H25NO |

| Molar Mass | 295.426 g·mol−1 |

| Developmental Code | MDL-11,939 |

Table 1: Chemical and Physical Properties of this compound.

| Receptor Subtype | Species | Binding Affinity (Ki) in nM | Reference |

| 5-HT2A | Human | 2.5 | |

| 5-HT2A | Rabbit | 0.54 | |

| 5-HT2A | Rat | 2.89 | |

| 5-HT2C | Human | ~10,000 | |

| 5-HT2C | Rabbit | 81.6 |

Table 2: Receptor Binding Profile of this compound.

Signaling Pathways

The 5-HT2A receptor is known to couple to multiple intracellular signaling pathways. This compound, as an antagonist, blocks the initiation of these cascades by serotonin. The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC). Recent research has also identified a non-canonical pathway involving Gαi1-proteins, which is thought to mediate the hallucinogenic effects of 5-HT2A agonists. This compound acts as a neutral antagonist at the Gαq/11 pathway and an inverse agonist at the Gαi1 pathway.

Role in Preclinical Neuroscience Research

This compound's selectivity has made it a cornerstone tool for investigating the role of 5-HT2A receptors in various CNS functions and disorders.

Schizophrenia and Psychosis Models

Atypical antipsychotic drugs often possess 5-HT2A receptor antagonist activity. This compound has been used in preclinical models to parse the contribution of 5-HT2A blockade to antipsychotic-like effects. For instance, it has been shown to suppress the increase in locomotor activity and behavioral sensitization induced by psychostimulants, which are common animal models for the positive symptoms of schizophrenia.

Anxiety and Stress Models

Although it failed in clinical trials for generalized anxiety disorder, this compound has proven useful in preclinical stress models. In a learned helplessness model in rats, pretreatment with this compound (MDL 11,939) before exposure to inescapable stress prevented the development of an exaggerated acoustic startle response and stress-induced weight loss. This suggests a critical role for 5-HT2A receptor activation in the physiological and behavioral responses to severe stress.

Dopamine Release Modulation

The interplay between serotonin and dopamine systems is crucial for normal brain function and is implicated in several psychiatric disorders. Research using this compound has helped to clarify the role of 5-HT2A receptors in modulating dopamine release. For example, studies have shown that 5-HT2A receptors are involved in stress- and drug-induced dopamine release in the medial prefrontal cortex. However, other studies indicate that the ability of some atypical antipsychotics to increase cortical dopamine release is dependent on 5-HT1A receptors, not 5-HT2A receptors, highlighting the complexity of this interaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound and similar compounds.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT2A receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from human 5-HT2A receptors.

-

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compound: this compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist like Mianserin.

-

Instrumentation: 96-well microplates, filtration apparatus, glass fiber filters (e.g., GF/B, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

-

Non-specific Binding: 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.

-

Test Compound: 150 µL membrane preparation + 50 µL this compound dilution + 50 µL radioligand.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Protocol: In Vivo Animal Model of Anxiety (Elevated Plus Maze)

This protocol describes the use of the Elevated Plus Maze (EPM) test to assess the anxiolytic-like effects of this compound in rodents.

-

Objective: To evaluate whether this compound reduces anxiety-like behavior in mice or rats.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls. The open arms are considered more aversive and anxiety-inducing.

-

Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Procedure:

-

Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection 30 minutes before testing. A positive control, such as diazepam, should also be used.

-

Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Testing:

-

Place the animal gently in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute period.

-

Record the session using an overhead video camera for later analysis.

-

-

Behavioral Scoring: An observer, blinded to the treatment groups, scores the following parameters:

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

-

Data Analysis:

-

Calculate the percentage of open arm entries ( (Open Entries / Total Entries) x 100 ) and the percentage of time spent in the open arms ( (Time in Open Arms / Total Time) x 100 ).

-

Compare the data between the this compound-treated, vehicle-treated, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

An anxiolytic-like effect is indicated by a significant increase in the percentage of open arm entries and/or the percentage of time spent in the open arms, without a significant change in the total number of arm entries (to rule out confounding effects of hyperactivity).

-

References

Glemanserin: A Technical Guide for 5-HT2A Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing glemanserin (MDL 11,939) as a selective research tool for the investigation of 5-hydroxytryptamine 2A (5-HT2A) receptors. This compound's potent and selective antagonist profile makes it a valuable pharmacological instrument for elucidating the physiological and pathological roles of the 5-HT2A receptor.

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT2A receptor.[1] It was one of the first truly selective ligands discovered for this receptor subtype, paving the way for the development of other widely used research tools. While it was investigated for clinical applications in generalized anxiety disorder, it was found to be ineffective and was not brought to market.[2] Its value, therefore, lies primarily in its utility as a precise tool for preclinical research. This guide provides a detailed overview of its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.

Pharmacological Profile

This compound's utility as a research tool is defined by its high affinity for the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.

Binding Affinity and Selectivity

This compound exhibits high, nanomolar affinity for the 5-HT2A receptor across different species. Its selectivity for the 5-HT2A receptor over the 5-HT2C receptor is a key feature, with a significantly lower affinity for the 5-HT2C subtype.[3] While comprehensive data across a wide panel of receptors is limited in publicly available literature, it is generally reported to have low affinity for other serotonin receptor subtypes and other major neurotransmitter receptors.

Table 1: this compound Binding Affinities (Ki) for Serotonin Receptors

| Receptor Subtype | Species | Ki (nM) | Reference(s) |

| 5-HT2A | Human | 2.5 | |

| Rat | 2.89 | ||

| Rabbit | 0.54 | ||

| 5-HT2C | Human | ~10,000 | |

| Rabbit | 81.6 |

Note: A comprehensive screening of this compound against a wider panel of receptors (e.g., other 5-HT subtypes, adrenergic, dopaminergic, histaminergic) would provide a more complete understanding of its selectivity profile.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the antagonist properties of this compound at the 5-HT2A receptor.

In Vitro Assays

This protocol describes a competition binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-ketanserin.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

[3H]-ketanserin (radioligand)

-

This compound (competitor ligand)

-

Mianserin or another suitable non-selective antagonist (for determination of non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of [3H]-ketanserin (typically at or below its Kd value)

-

A range of concentrations of this compound (e.g., 10-11 M to 10-5 M)

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of a non-selective antagonist (e.g., 10 µM mianserin).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the pre-soaked glass fiber filter mats using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.

Objective: To determine the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

5-HT2A receptor agonist (e.g., serotonin or DOI)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence plate reader with an integrated liquid handling system

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and grow to confluency.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Use the instrument's injector to add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells. Simultaneously, begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Assays

The head-twitch response (HTR) in rodents is a behavioral assay highly specific to 5-HT2A receptor activation.

Objective: To assess the in vivo antagonist activity of this compound by its ability to block the head-twitch response induced by the 5-HT2A agonist DOI.

Materials:

-

Male C57BL/6 mice

-

This compound

-

(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)

-

Vehicle (e.g., saline or a suitable solvent for this compound)

-

Observation chambers

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Pretreatment: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal - i.p.) at various doses.

-

Agonist Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer DOI (e.g., 2.5 mg/kg, i.p.).

-

Observation: Immediately after DOI administration, place the mice back into the observation chambers and record the number of head twitches for a defined period (e.g., 20-30 minutes). A head twitch is a rapid, rotational movement of the head that is not part of grooming or exploratory behavior.

-

Data Analysis:

-

Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of this compound.

-

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this canonical pathway leads to a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding.

Canonical Gq/PLC Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates the following cascade:

-

The activated Gαq subunit stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

These signaling events ultimately lead to the phosphorylation of various downstream proteins, including extracellular signal-regulated kinases (ERK), which can modulate gene expression and cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDL 11,939 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

Glemanserin: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL-11,939) is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] Developed as one of the first truly selective ligands for this receptor, it has been a valuable research tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. Although investigated for the treatment of generalized anxiety disorder, it was found to be ineffective in clinical trials and was not brought to market.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Identifiers

This compound is a synthetic organic compound belonging to the piperidine class of molecules. The INN-assigned compound is a racemic mixture of two enantiomers.

| Identifier | Value |

| IUPAC Name | α-phenyl-1-(2-phenylethyl)-4-piperidinemethanol |

| Developmental Code | MDL-11,939 |

| CAS Number | 107703-78-6 (racemate) |

| Molecular Formula | C20H25NO |

| SMILES String | OC(c1ccccc1)C3CCN(CCc2ccccc2)CC3 |

| InChI Key | AXNGJCOYCMDPQG-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molecular Weight | 295.42 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 23.47 Ų |

| Solubility | Soluble in DMSO (100 mg/mL; 338.50 mM) |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor, where it acts as an antagonist.

Mechanism of Action

The primary mechanism of action of this compound is the competitive blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. By antagonizing this receptor, this compound prevents these downstream signaling events.

References

Methodological & Application

Glemanserin (MDL-11,939): In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL-11,939) is a potent and highly selective 5-HT2A receptor antagonist.[1] Its utility in preclinical in vivo research is significant for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in common rodent models, including the DOI-induced head-twitch response in mice and the learned helplessness model in rats for assessing effects on stress and anxiety.

Mechanism of Action

This compound acts as a competitive antagonist at the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By binding to the 5-HT2A receptor, this compound blocks the binding of the endogenous agonist serotonin and other exogenous agonists, thereby inhibiting the activation of these intracellular pathways.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound.

Table 1: Effect of this compound on DOI-Induced Head-Twitch Response (HTR) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Head Twitches (Mean ± SEM) | % Inhibition of HTR |

| Vehicle + Vehicle | - | 0.5 ± 0.2 | - |

| Vehicle + DOI | 2.5 | 25.6 ± 3.1 | 0% |

| This compound + DOI | 0.1 | 12.3 ± 2.5 | 52% |

| This compound + DOI | 0.3 | 4.1 ± 1.8 | 84% |

| This compound + DOI | 1.0 | 0.8 ± 0.4 | 97% |

Note: Data are hypothetical and for illustrative purposes, based on the expected efficacy of a 5-HT2A antagonist in this model.

Table 2: Effect of this compound on Stress-Induced Exaggerated Acoustic Startle Response (ASR) in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Startle Amplitude (Mean ± SEM) | % Reduction in Stress-Induced ASR |

| No Stress Control | - | 100 ± 15 | - |

| Stress + Vehicle | - | 250 ± 30 | 0% |

| Stress + this compound | 1.0 | 180 ± 25 | 47% |

| Stress + this compound | 3.0 | 120 ± 20 | 87% |

| Stress + this compound | 10.0 | 105 ± 18 | 97% |

Note: Data are hypothetical and for illustrative purposes, based on the expected efficacy of a 5-HT2A antagonist in this model.[2]

Experimental Protocols

Protocol 1: Antagonism of DOI-Induced Head-Twitch Response (HTR) in Mice

This protocol details the procedure to assess the antagonist properties of this compound against a 5-HT2A receptor agonist-induced behavioral effect.[3][4]

Materials:

-

This compound (MDL-11,939)

-

(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)

-

Vehicle (e.g., 0.9% Saline, 5% DMSO/5% Tween 80 in saline)

-

Male C57BL/6J mice (8-10 weeks old)

-

Observation chambers (e.g., clear cylindrical glass cages)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

This compound Preparation:

-

Dissolve this compound in a minimal amount of DMSO (e.g., 5% of the final volume).

-

Add Tween 80 to a final concentration of 5%.

-

Bring to the final volume with 0.9% saline.

-

Prepare solutions to deliver doses of 0.1, 0.3, and 1.0 mg/kg in an injection volume of 10 ml/kg.

-

-

DOI Preparation:

-

Dissolve DOI in 0.9% saline to a concentration that allows for the administration of 2.5 mg/kg in an injection volume of 10 ml/kg.

-

-

Acclimation:

-

Individually house mice in the observation chambers for a 30-minute acclimation period before any injections.

-

-

Drug Administration:

-

Administer the prepared this compound solution or vehicle intraperitoneally (i.p.).

-

30 minutes after this compound/vehicle administration, administer DOI (2.5 mg/kg, i.p.).

-

-

Behavioral Observation:

-

Immediately after the DOI injection, begin a 20-minute observation period.

-

Count the number of head twitches for each mouse. A head twitch is a rapid, side-to-side rotational movement of the head.

-

A trained observer, blind to the treatment conditions, should perform the counting.

-

Protocol 2: Assessment in a Learned Helplessness Model in Rats

This protocol is designed to evaluate the potential of this compound to prevent stress-induced anxiety-like behaviors, measured by the acoustic startle response.[2]

Materials:

-

This compound (MDL-11,939)

-

Vehicle (as described in Protocol 1)

-

Male Sprague-Dawley rats (250-300g)

-

Restraint devices and tail shock apparatus

-

Acoustic startle response chambers

-

Syringes and needles for i.p. injection

Procedure:

-

Drug Preparation: Prepare this compound and vehicle solutions as described in Protocol 1, adjusting concentrations for desired doses (e.g., 1.0, 3.0, 10.0 mg/kg) and an injection volume of 1 ml/kg.

-

Learned Helplessness Induction (3 days):

-

Divide rats into stress and no-stress control groups.

-

Day 1-3:

-

30 minutes prior to the stress procedure, administer this compound or vehicle (i.p.) to the stress groups.

-

Place the rats in the restraint devices and deliver a series of inescapable electric shocks to the tail (e.g., 60 shocks, 0.8 mA, 15s duration, variable inter-shock interval of 60s).

-

The no-stress control group should be handled but not exposed to restraint or shock.

-

-

-

Acoustic Startle Response Testing (Day 4 or later):

-

Place each rat in an acoustic startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms) with a variable inter-trial interval.

-

Record the startle amplitude for each trial.

-

The test session typically consists of multiple trials to obtain a stable average response.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Head-twitch response - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vivo 5-HT2A Receptor Blockade Using Glemanserin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin (MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] As a key player in modulating various physiological and pathological processes including neuropsychiatric disorders, the 5-HT2A receptor is a significant target for therapeutic intervention.[4] this compound serves as a valuable research tool for investigating the in vivo functions of the 5-HT2A receptor.[2] These application notes provide detailed protocols for utilizing this compound to achieve 5-HT2A receptor blockade in preclinical animal models.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT2A receptor, thereby blocking the binding of the endogenous ligand serotonin and preventing the activation of downstream signaling pathways. The 5-HT2A receptor primarily couples to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Data Presentation

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT2A receptor across different species with notable selectivity over the 5-HT2C receptor.

| Receptor Subtype | Species | Binding Affinity (Ki) (nM) | Reference |

| 5-HT2A | Rat | 2.89 | |

| Rabbit | 0.54 | ||

| Human | 2.5 | ||

| 5-HT2C | Rabbit | 81.6 | |

| Human | ~10,000 |

In Vivo Pharmacological Effects

| Animal Model | Behavioral Assay | This compound Effect | Dose Information | Reference |

| Mouse | Locomotor Activity | Suppresses induced increase in locomotor activity | Specific dose-response data not available | |

| Rat | Acoustic Startle Response | Prevents stress-induced exaggeration of the startle response | Dose-dependent effect |

Note: Detailed pharmacokinetic parameters such as half-life, bioavailability, Cmax, and ED50 for in vivo receptor occupancy are not currently available in the cited literature.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). For in vivo administration, it is crucial to prepare a solution that is well-tolerated by the animals.

Materials:

-

This compound (MDL 11,939) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of this compound by dissolving it in 100% DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

For intraperitoneal (i.p.) injection in mice, the final concentration of DMSO should be kept low (ideally under 5%) to avoid irritation.

-

To prepare the final injection solution, dilute the stock solution with sterile saline or PBS. For example, to achieve a final dose of 1 mg/kg in a 25 g mouse with a 5% DMSO concentration, you would perform the following calculation:

-

Dose for a 25 g mouse = 1 mg/kg * 0.025 kg = 0.025 mg

-

Volume of stock solution (10 mg/mL) needed = 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL

-